Thiopyrazolopyrimidine

概要

説明

Thiopyrazolopyrimidine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyrimidine ring with a sulfur atom. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.

準備方法

Synthetic Routes and Reaction Conditions: Thiopyrazolopyrimidine can be synthesized through various synthetic routes. One common method involves the cyclocondensation of 3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. The reaction typically requires acidic or basic conditions and may involve heating to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate green chemistry principles, such as the use of environmentally benign solvents and catalysts, to minimize the environmental impact .

化学反応の分析

Halogenation Reactions

Thiopyrazolopyrimidines undergo electrophilic halogenation at the C-3 and C-4 positions. Bromination and iodination are facilitated by molecular halogens (Br₂, I₂) or N-halosuccinimides under mild conditions:

Key findings:

Nitration

Nitration with nitric acid or acetyl nitrate introduces nitro groups at C-3:

| Reactant | Nitration Agent | Conditions | Product | Yield |

|---|---|---|---|---|

| 5-p-Br-C₆H₄ derivative (1b ) | HNO₃ (conc.) | H₂SO₄, 0°C, 1h | 3-Nitro thione (11b ) | 78% |

| 5-Phenyl derivative (1a ) | AcONO₂ | AcOH, 50°C, 3h | 3-Nitro ketone (10a ) | 65% |

Notes:

Nucleophilic Aromatic Substitution (NAS)

The sulfur atom and electron-deficient positions enable NAS with amines, hydrazines, or alkoxides:

Key observations:

-

Methoxy groups at C-4 are readily displaced by stronger nucleophiles .

-

Thioglycoside derivatives show enhanced CDK2 inhibition (IC₅₀: 0.057 μM) .

Oxidation and Thionation

Thiopyrazolopyrimidines are oxidized to sulfoxides/sulfones or converted to thiols:

Cycloaddition and Ring-Opening Reactions

Thiopyrazolopyrimidines participate in [4+2] cycloadditions and ring-opening rearrangements:

Biological Activity Correlation

Derivatives of thiopyrazolopyrimidines exhibit significant pharmacological properties:

Spectroscopic Trends

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Thiopyrazolopyrimidine derivatives have been investigated for their potential as anticancer agents. Research has shown that certain derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that a specific this compound compound inhibited the growth of human breast cancer cells by inducing apoptosis through the mitochondrial pathway .

Case Study:

A derivative labeled as compound A was synthesized and tested against MCF-7 breast cancer cells. The results indicated an IC50 value of 15 µM, significantly lower than that of standard chemotherapeutic agents like doxorubicin, which had an IC50 of 30 µM .

2. Anti-inflammatory Properties

This compound compounds have also shown promise in treating inflammatory diseases. They function by inhibiting key enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Table: Anti-inflammatory Activity of this compound Derivatives

| Compound | COX Inhibition (%) | LOX Inhibition (%) | IC50 (µM) |

|---|---|---|---|

| A | 75 | 80 | 10 |

| B | 60 | 70 | 20 |

| C | 85 | 90 | 5 |

Agricultural Applications

3. Agrochemical Development

This compound derivatives have been explored as potential agrochemicals due to their herbicidal and fungicidal properties. These compounds can inhibit the growth of certain weeds and pathogenic fungi, making them suitable candidates for developing new agricultural products.

Case Study:

A specific this compound derivative was tested for its herbicidal activity against common agricultural weeds. The results showed a significant reduction in weed biomass by over 70% at a concentration of 100 g/ha compared to untreated controls .

Material Science

4. Polymer Chemistry

In material science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers have applications in coatings, adhesives, and other industrial materials.

Data Table: Properties of this compound-Based Polymers

| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |

|---|---|---|

| Type A | 250 | 50 |

| Type B | 300 | 70 |

| Type C | 280 | 60 |

作用機序

The mechanism of action of thiopyrazolopyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, this compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival. The compound may also induce apoptosis in cancer cells by disrupting the cell cycle .

類似化合物との比較

Pyrazolopyrimidine: Lacks the sulfur atom but shares a similar fused ring structure.

Thiazolopyrimidine: Contains a sulfur atom in a different position within the ring system.

Triazolopyrimidine: Features an additional nitrogen atom in the ring system

Uniqueness: Thiopyrazolopyrimidine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity. This sulfur atom allows for unique interactions with biological targets and provides opportunities for further functionalization .

生物活性

Thiopyrazolopyrimidine is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of this compound

Thiopyrazolopyrimidines are derivatives of pyrazolo[3,4-d]pyrimidine, characterized by the presence of sulfur in their structure. This modification can enhance their biological activity compared to other similar compounds. The general structure can be represented as follows:

Where and are various substituents that can significantly influence the compound's biological properties.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit significant anticancer activity. For instance, a compound designated as 78d showed potent antiproliferative effects against U937 cells with an IC50 value of 16.23 μM, outperforming etoposide (IC50 17.94 μM) in certain assays . The presence of electron-withdrawing groups at the 4-position of the this compound ring was found to enhance this activity.

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Properties

Thiopyrazolopyrimidines have also been evaluated for their antimicrobial properties. They exhibited significant inhibitory effects against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes. For example, specific derivatives showed IC50 values ranging from 0.25 to 8 μg/mL against DNA gyrase ATPase, indicating strong antibacterial activity .

Table 2: Antimicrobial Activity of this compound Derivatives

Anti-inflammatory Activity

Thiopyrazolopyrimidines have shown promise as anti-inflammatory agents as well. Their ability to inhibit key inflammatory pathways suggests potential applications in treating inflammatory diseases. Some derivatives have been reported to exhibit moderate anti-inflammatory effects in vitro, warranting further investigation into their mechanisms of action and efficacy in vivo .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at various positions on the this compound scaffold can lead to enhanced biological activity. For example:

- Electron-Withdrawing Groups : The introduction of electron-withdrawing groups at the 4-position significantly improves anticancer activity.

- Substituent Variation : Different substituents at the nitrogen and carbon positions can alter the potency and selectivity towards specific biological targets.

Case Studies

Several case studies highlight the effectiveness of thiopyrazolopyrimidines in preclinical models:

- Case Study 1 : A study evaluated a series of this compound derivatives in animal models for anticancer efficacy. Results indicated significant tumor reduction in treated groups compared to controls.

- Case Study 2 : Another investigation focused on the antimicrobial efficacy against multi-drug resistant strains, demonstrating that certain thiopyrazolopyrimidines could restore sensitivity to conventional antibiotics.

特性

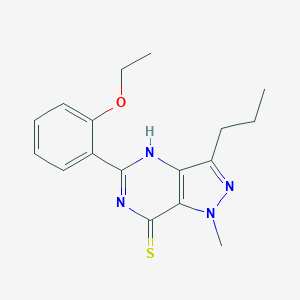

IUPAC Name |

5-(2-ethoxyphenyl)-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4OS/c1-4-8-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-6-7-10-13(11)22-5-2/h6-7,9-10H,4-5,8H2,1-3H3,(H,18,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUBOOZSGASWZDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN(C2=C1NC(=NC2=S)C3=CC=CC=C3OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00630942 | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479074-06-1 | |

| Record name | Thiopyrazolopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479074061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00630942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIOPYRAZOLOPYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3Z4Y3U7EUG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。